molecular formula C27H24N4O3 B3208081 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1049311-09-2

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B3208081
CAS No.: 1049311-09-2
M. Wt: 452.5 g/mol
InChI Key: HAFFBLXKUJODRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3-yl core linked to a benzo[d][1,3]dioxol-5-yl group via a piperazine moiety, with a naphthalen-1-yl ethanone side chain. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is known to enhance lipophilicity and metabolic stability, while the naphthyl group may contribute to aromatic stacking interactions in biological targets.

Properties

IUPAC Name

1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c32-27(17-20-6-3-5-19-4-1-2-7-22(19)20)31-14-12-30(13-15-31)26-11-9-23(28-29-26)21-8-10-24-25(16-21)34-18-33-24/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFFBLXKUJODRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Core Heterocycle Aryl/Substituent on Ethanone Benzo[d][1,3]dioxole Group Key Features Reference
Target Compound Pyridazin-3-yl Naphthalen-1-yl Yes Combines pyridazine’s rigidity with naphthyl’s aromatic bulk.
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone Pyridazin-3-yl Thiophen-2-yl Yes Thiophene replaces naphthyl; may alter electronic properties and solubility .
[4-(Diphenylmethyl)piperazin-1-yl][5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone Pyrazolo[1,5-a]pyrimidin-3-yl Trifluoromethyl-pyrazolo group No Trifluoromethyl enhances metabolic stability; pyrazolo core may influence kinase binding .
1-(4-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone (BD00780869) Phenyl Yes (as carbonyl) Benzo[d][1,3]dioxole-5-carbonyl replaces pyridazine; simpler structure for SAR studies .
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone Pyrazoline Phenyl Yes Pyrazoline core with dihydro structure; furan may modulate electron density .

Pharmacological and Physicochemical Considerations

  • Pyridazine vs. Pyrazolo/Pyrimidine Cores : Pyridazine’s electron-deficient nature may enhance interactions with polar residues in enzyme active sites compared to pyrazolo[1,5-a]pyrimidine or pyrazoline cores .
  • Benzo[d][1,3]dioxole: Common in CNS-active compounds (e.g., safrole derivatives), this group may confer blood-brain barrier permeability, though its role in the target compound remains unverified .
  • Piperazine Linker : Piperazine’s flexibility and basicity are critical for solubility and binding orientation. Analogs with substituted piperazines (e.g., 4-methylpiperazine in ) show varied pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.